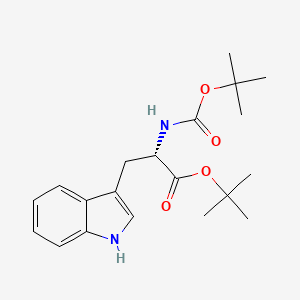
Boc-L-tryptophan tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-tryptophan tert-butyl ester is a derivative of the amino acid tryptophan. It is commonly used in organic synthesis and peptide chemistry due to its protective groups, which prevent unwanted reactions during synthesis. The compound consists of a Boc (tert-butyloxycarbonyl) group protecting the amino group and a tert-butyl ester protecting the carboxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-tryptophan tert-butyl ester typically involves the protection of the amino and carboxyl groups of L-tryptophan. The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The carboxyl group is esterified using tert-butyl alcohol and a catalyst like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-L-tryptophan tert-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Hydrolysis: The tert-butyl ester can be hydrolyzed to the free carboxylic acid using acidic or basic conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol.
Hydrolysis: Aqueous phosphoric acid or sulfuric acid.
Major Products Formed
Deprotection: L-tryptophan or its derivatives depending on the reaction conditions.
Hydrolysis: L-tryptophan with a free carboxyl group.
Applications De Recherche Scientifique
Boc-L-tryptophan tert-butyl ester is a derivative of the amino acid tryptophan, protected by the N-tert-butyloxycarbonyl (Boc) group, which is known for its stability and versatility in synthetic organic chemistry, particularly in peptide synthesis and medicinal chemistry. The Boc group protects the amino group of tryptophan, preventing unwanted reactions during synthesis. This compound is intended for research purposes and not for human therapeutic or veterinary applications.
Scientific Research Applications
This compound is utilized in various scientific research applications:
- Peptide Synthesis It serves as a building block in peptide synthesis, especially for peptides containing tryptophan . The protective Boc group enables selective reactions, making it suitable for complex peptide assembly .
- Drug Development It is used in pharmaceutical research to create compounds that can modulate serotonin pathways, which is important for treating mood and neurological disorders . Its structure allows for modifications to improve the bioavailability and efficacy of pharmaceuticals .
- Biochemical Studies It is employed in studies to explore tryptophan's role in protein structure and function, helping to understand enzyme mechanisms and metabolic pathways .
- Cosmetic Formulations It is explored for potential antioxidant properties in cosmetic formulations aimed at improving skin health and appearance .
Research on Tryptophan Derivatives
Research has indicated that derivatives of tryptophan can possess pharmacological activities, such as anti-inflammatory and neuroprotective effects. Studies have shown that modifications to the indole ring or amino group can significantly alter binding affinities and biological activities.
One study investigated a series of L-tryptophan derivatives for inhibiting the L-type amino acid transporter LAT1 (SLC7A5) . The study found that 5-benzyloxy-L-tryptophan inhibited $$3H]-L-leucine uptake into HT-29 human colon carcinoma cells with an IC50 of 19 μM . However, replacing the carboxy group with a tetrazole moiety resulted in a complete loss of potency, and increasing the steric bulk at the 5-position did not improve potency .
Studies on Arylated Tryptophan Derivatives
Mécanisme D'action
The mechanism of action of Boc-L-tryptophan tert-butyl ester primarily involves its role as a protecting group. The Boc group stabilizes the amino group by preventing it from participating in unwanted reactions. The tert-butyl ester protects the carboxyl group similarly. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis of peptides and other compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-tryptophan: Similar but lacks the tert-butyl ester group, making it less stable under certain conditions.
Fmoc-L-tryptophan: Uses a different protecting group (9-fluorenylmethyloxycarbonyl) which is base-labile, unlike the acid-labile Boc group.
Cbz-L-tryptophan: Uses a benzyl carbamate protecting group, which requires stronger acidic conditions for deprotection.
Uniqueness
Boc-L-tryptophan tert-butyl ester is unique due to its dual protection, offering stability and selectivity in synthetic processes. The combination of Boc and tert-butyl ester groups provides versatility in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C20H28N2O4 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
tert-butyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)25-17(23)16(22-18(24)26-20(4,5)6)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,11H2,1-6H3,(H,22,24)/t16-/m0/s1 |
Clé InChI |
IVXDHDUSJQBGMA-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















